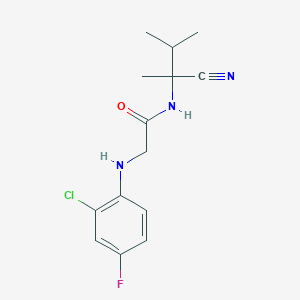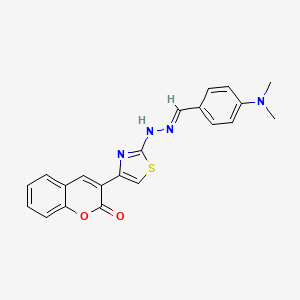![molecular formula C36H38N4O6S2 B2797929 4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide CAS No. 392326-76-0](/img/structure/B2797929.png)
4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties
Preparation Methods
The synthesis of 4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide involves multiple steps. The starting materials, such as 4-(piperidin-1-ylsulfonyl)aniline, are prepared using established methods . These materials are then converted to the corresponding chloroacetamide derivatives by reacting with chloroacetyl chloride in DMF at room temperature . The final compound is obtained through a series of reactions involving the coupling of these intermediates under controlled conditions.
Chemical Reactions Analysis
4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, DMSO, and reaction temperatures ranging from room temperature to elevated temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition leads to the disruption of DNA synthesis and cell division, which is the basis for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 4-(piperidine-1-sulfonyl)-N-{4'-[4-(piperidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide include other sulfonamide derivatives such as:
These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O6S2/c41-35(29-11-19-33(20-12-29)47(43,44)39-23-3-1-4-24-39)37-31-15-7-27(8-16-31)28-9-17-32(18-10-28)38-36(42)30-13-21-34(22-14-30)48(45,46)40-25-5-2-6-26-40/h7-22H,1-6,23-26H2,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQWSVXMEJPFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2797847.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797848.png)

![1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide](/img/structure/B2797850.png)
![N-[4-(propan-2-yl)phenyl]-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2797857.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2797858.png)
![Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2797859.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2797865.png)
![4-oxo-4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2797866.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)
